2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid
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Overview
Description
2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be detected by UV spectroscopy, making it useful in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of Fmoc-protected amino acids involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of automated peptide synthesizers has also streamlined the production process, allowing for the efficient synthesis of large quantities of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted fluorenyl compounds .
Scientific Research Applications
2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of amino groups. This property is exploited in the stepwise synthesis of peptides, where the Fmoc group is used to protect amino groups during the coupling of amino acids .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
Uniqueness
What sets 2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid apart from similar compounds is its specific structure, which provides unique reactivity and stability properties. The presence of the 1-methoxypropan-2-yl group offers additional steric hindrance, making it more resistant to certain chemical reactions compared to other Fmoc-protected amino acids .
Properties
Molecular Formula |
C21H23NO5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid |
InChI |
InChI=1S/C21H23NO5/c1-14(12-26-2)22(11-20(23)24)21(25)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,23,24) |
InChI Key |
KGRQGBCWKGJVKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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